molecular formula C32H54O2 B156354 Lanost-8-en-3beta-ol, acetate CAS No. 1724-19-2

Lanost-8-en-3beta-ol, acetate

Cat. No. B156354
CAS RN: 1724-19-2
M. Wt: 470.8 g/mol
InChI Key: VARRUGKCHMYWET-VBGFMNGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanost-8-en-3beta-ol, acetate is a chemical compound that belongs to the triterpenoid family. It is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.

Mechanism Of Action

The mechanism of action of Lanost-8-en-3beta-ol, acetate is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of nuclear factor-kappa B (NF-kappaB) signaling pathway. NF-kappaB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-kappaB, Lanost-8-en-3beta-ol, acetate reduces the production of pro-inflammatory cytokines. Its anticancer activity is believed to be due to the induction of apoptosis in cancer cells through the activation of caspases.

Biochemical And Physiological Effects

Lanost-8-en-3beta-ol, acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant activity. Additionally, it has been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, which is a target for cholesterol-lowering drugs.

Advantages And Limitations For Lab Experiments

Lanost-8-en-3beta-ol, acetate has several advantages for lab experiments. It is readily available and can be easily synthesized from lanosterol. Additionally, it exhibits potent biological activities at low concentrations, making it a promising compound for drug discovery. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Lanost-8-en-3beta-ol, acetate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Other future directions include the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
In conclusion, Lanost-8-en-3beta-ol, acetate is a triterpenoid compound with potent anti-inflammatory and anticancer activities. Its synthesis method involves the oxidation of lanosterol followed by acetylation. Lanost-8-en-3beta-ol, acetate inhibits pro-inflammatory cytokine production by inhibiting the NF-kappaB signaling pathway and induces apoptosis in cancer cells. It has various biochemical and physiological effects and is a promising compound for drug discovery. Future research directions include investigating its potential therapeutic use, identifying its molecular targets, and developing more efficient synthesis methods.

Synthesis Methods

Lanost-8-en-3beta-ol, acetate can be synthesized from lanosterol, which is a natural intermediate in the biosynthesis of cholesterol. The synthesis method involves the oxidation of lanosterol to form lanosta-8,24-diene-3beta-ol, followed by acetylation with acetic anhydride to produce Lanost-8-en-3beta-ol, acetate.

Scientific Research Applications

Lanost-8-en-3beta-ol, acetate has been extensively studied for its various biological activities. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. Additionally, Lanost-8-en-3beta-ol, acetate has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.

properties

CAS RN

1724-19-2

Product Name

Lanost-8-en-3beta-ol, acetate

Molecular Formula

C32H54O2

Molecular Weight

470.8 g/mol

IUPAC Name

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1

InChI Key

VARRUGKCHMYWET-VBGFMNGASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Origin of Product

United States

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